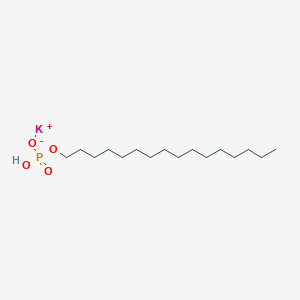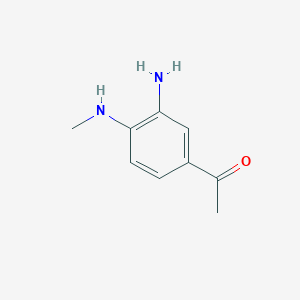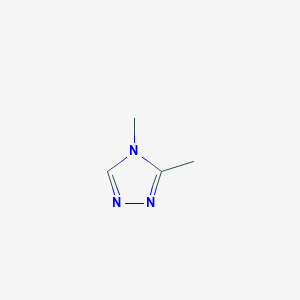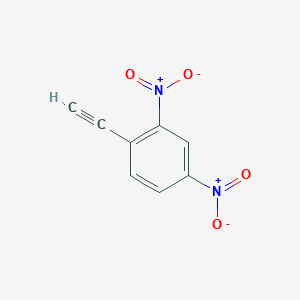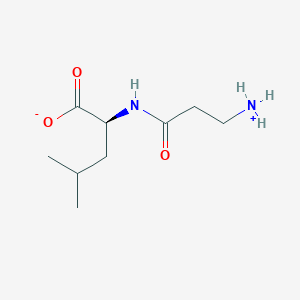
H-Beta-Ala-Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Beta-Ala-Leu-OH is a β-Alanyl dipeptide containing a branched amino acid such as Leu . It stimulates hyperactivity in chicks through the hypothalamus-pituitary-adrenal axis when injected intracerebroventricularly . Its molecular weight is 202.25 and its chemical formula is C₉H₁₈N₂O₃ .
Synthesis Analysis
The synthesis of peptides like H-Beta-Ala-Leu-OH involves overcoming two obstacles: statistical nature and the fact that carboxylic acids and 1º or 2º-amines do not form amide bonds on mixing . The basicity and nucleophilicity of amines are substantially reduced by amide formation, which serves to protect their amino groups from further reaction . The designated carboxyl function is selectively activated so that it will acylate the one remaining free amine .Molecular Structure Analysis
The molecular formula of H-Beta-Ala-Leu-OH is C₉H₁₈N₂O₃ . It has an average mass of 202.251 Da and a mono-isotopic mass of 202.131744 Da .Physical And Chemical Properties Analysis
H-Beta-Ala-Leu-OH has a molecular weight of 202.25 . Other physical and chemical properties such as density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Peptide Design and Structure
One area of application is in the design of peptide structures such as beta-hairpins and loops. Studies have shown the successful construction of beta-hairpin structures containing central loops using synthetic peptides, highlighting the role of specific amino acid sequences in stabilizing these structures through hydrogen bonding and other non-covalent interactions (Rai, Raghothama, & Balaram, 2006). Such designs are critical for understanding protein folding and designing novel biomolecules with specific functions.
Biodegradation of Peptides
Research into the biodegradation of peptides incorporating beta-amino acids, such as H-beta-Ala-Leu-OH, has demonstrated that microbial consortia can utilize these compounds as carbon and energy sources. This finding opens up possibilities for bioremediation and the study of microbial metabolism of synthetic peptides. A study identified a metabolite indicating the cleavage of the N-terminal residue during the degradation process, providing insight into the mechanisms of peptide breakdown by microorganisms (Schreiber, Frackenpohl, Moser, Fleischmann, Kohler, & Seebach, 2002).
Safety and Hazards
In case of exposure, move the person into fresh air, give artificial respiration if needed, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Mecanismo De Acción
Target of Action
Excitin 1, also known as H-Beta-Ala-Leu-OH, is an orally active and CNS-penetrated peptide . It primarily targets the central nervous system (CNS) and influences the concentrations of monoamines and amino acids in the brain .
Mode of Action
Excitin 1 interacts with its targets in the CNS and alters behavior and brain monoamine and amino acid concentrations in rats . It increases motor behavior, influencing some monoamine and amino acid levels in the cerebral cortex and hypothalamus .
Biochemical Pathways
It’s known that it influences some monoamine and amino acid levels in the cerebral cortex and hypothalamus . Monoamines are neurotransmitters that play key roles in regulating numerous physiological functions, including mood, sleep, and appetite. Amino acids, on the other hand, are the building blocks of proteins and play critical roles in numerous biological processes.
Pharmacokinetics
Following oral administration, Excitin 1 can be detected in the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb . In the plasma, Excitin 1 and its metabolites β-alanine and L-leucine are recorded . .
Result of Action
The administration of Excitin 1 results in behavioral changes in rats, including an increase in motor behavior . It also alters the concentrations of monoamines and amino acids in the brain, which could potentially influence various neurological functions .
Propiedades
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(2)5-7(9(13)14)11-8(12)3-4-10/h6-7H,3-5,10H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFFCSSMTOXAQS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Beta-Ala-Leu-OH | |
Q & A
Q1: What is the impact of orally administered H-Beta-Ala-Leu-OH (Excitin-1) on behavior, and how does it relate to its presence in the brain?
A1: Research indicates that oral administration of H-Beta-Ala-Leu-OH in rats leads to increased motor activity, specifically a greater distance traveled and a higher frequency of rearing behaviors in an open field test []. This behavioral change is linked to the compound's ability to cross the blood-brain barrier. Following oral administration, H-Beta-Ala-Leu-OH is detectable not only in the plasma but also in various brain regions including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb []. This suggests that the observed behavioral effects may be attributed to the compound's direct influence on the central nervous system.
Q2: Does the structure of H-Beta-Ala-Leu-OH provide clues about its potential mechanism of action in the central nervous system?
A2: While the precise mechanism of action of H-Beta-Ala-Leu-OH remains to be fully elucidated, its structure offers some hints. The compound is a dipeptide composed of beta-alanine and L-leucine []. Interestingly, previous research has shown that dipeptides containing beta-alanine and branched-chain amino acids (BCAAs), such as L-leucine, exhibit excitatory effects when administered centrally in chicks []. This suggests that H-Beta-Ala-Leu-OH may exert its effects through modulation of neuronal excitability. Furthermore, the study observed alterations in monoamine and amino acid levels in specific brain regions (cerebral cortex and hypothalamus) following H-Beta-Ala-Leu-OH administration []. This finding points towards a potential influence on neurotransmitter systems, which warrants further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



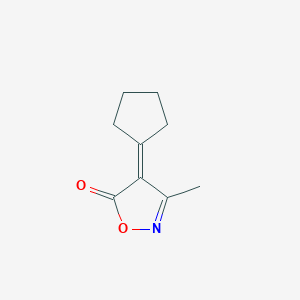
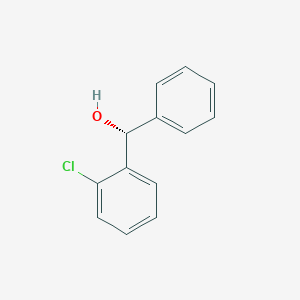
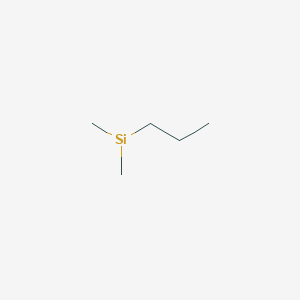
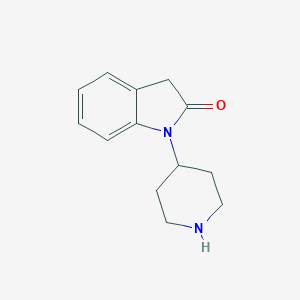
![Urea, [(4-hydroxy-3-methoxyphenyl)acetyl]-](/img/structure/B99011.png)
